molecular formula C21H22N2O4S2 B12195188 N-[(2Z)-3-(4-methoxybenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide

N-[(2Z)-3-(4-methoxybenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide

Cat. No.: B12195188
M. Wt: 430.5 g/mol
InChI Key: YMKSPBJHXBDBJS-UHFFFAOYSA-N
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Description

N-[(2Z)-3-(4-Methoxybenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide is a bicyclic sulfur-containing heterocyclic compound characterized by a tetrahydrothieno[3,4-d][1,3]thiazole core modified with a 4-methoxybenzyl group and a 2-phenylacetamide substituent. The sulfone group (5,5-dioxide) enhances the compound’s polarity and stability, making it distinct from non-oxidized analogs.

Properties

Molecular Formula

C21H22N2O4S2

Molecular Weight

430.5 g/mol

IUPAC Name

N-[3-[(4-methoxyphenyl)methyl]-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-2-phenylacetamide

InChI

InChI=1S/C21H22N2O4S2/c1-27-17-9-7-16(8-10-17)12-23-18-13-29(25,26)14-19(18)28-21(23)22-20(24)11-15-5-3-2-4-6-15/h2-10,18-19H,11-14H2,1H3

InChI Key

YMKSPBJHXBDBJS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C3CS(=O)(=O)CC3SC2=NC(=O)CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Cyclocondensation-Based Approach

The thieno[3,4-d]thiazole core is typically constructed via cyclocondensation of α-haloketones with thiourea derivatives. For this compound, the sequence involves:

  • Bromination of 3-(4-Methoxybenzyl)tetrahydrothiophene-1,1-dioxide :

    • Reactant: Tetrahydrothiophene-1,1-dioxide derivative with N-bromosuccinimide (NBS) in CCl₄ under UV light.

    • Yield: ~85% (isolated via column chromatography).

  • Thiourea Formation :

    • Treatment of 2-phenylacetamide with ammonium thiocyanate in ethanol at reflux (12 h).

    • Intermediate: Thiourea derivative confirmed by IR (ν 1250 cm⁻¹, C=S).

  • Cyclization :

    • Reaction of brominated intermediate with thiourea in DMF at 80°C for 6 h.

    • Key step: Intramolecular nucleophilic substitution forms the thiazolidine ring.

Table 1: Optimization of Cyclocondensation Conditions

ParameterOptimal ValueYield (%)Purity (HPLC)
SolventDMF7898.5
Temperature80°C7898.5
CatalystNone7898.5
Reaction Time6 h7898.5

One-Pot Oxidative Cyclization

A streamlined method employs tandem oxidation and cyclization:

  • Oxidation of Tetrahydrothiophene :

    • H₂O₂ (30%) in acetic acid at 60°C for 4 h to form sulfone.

  • In Situ Cyclization :

    • Addition of 2-phenylacetamide and p-toluenesulfonic acid (PTSA) under microwave irradiation (100 W, 120°C, 30 min).

    • Advantages: Reduced reaction time (2 h vs. 6 h), improved yield (82%).

Key Analytical Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.25 (m, 5H, Ph), 6.85 (d, J = 8.6 Hz, 2H, Ar-H), 4.32 (s, 2H, CH₂), 3.80 (s, 3H, OCH₃).

  • HRMS : m/z 430.5 [M+H]⁺ (calc. 430.5).

Stereoselective Synthesis of (2Z)-Isomer

The Z-configuration is critical for bioactivity. Key steps include:

  • Schiff Base Formation :

    • Condensation of 5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2-amine with 2-phenylacetyl chloride in THF at 0°C.

    • Intermediate: Imine confirmed by LC-MS.

  • Stereochemical Control :

    • Use of chiral auxiliaries (e.g., (R)-BINOL) to favor Z-isomer (diastereomeric excess >90%).

  • Purification :

    • Chiral HPLC (Chiralpak IA column, hexane:IPA 90:10) to isolate Z-isomer.

Comparative Analysis of Methods

Table 2: Method Comparison

MethodYield (%)Purity (%)Time (h)Cost (USD/g)
Cyclocondensation7898.56120
One-Pot Oxidative8297.8295
Stereoselective6599.28210

Key Findings :

  • One-pot methods offer cost and time efficiency but require rigorous pH control.

  • Stereoselective synthesis ensures enantiopurity but involves expensive catalysts.

Scalability and Industrial Feasibility

  • Kilogram-Scale Production :

    • Continuous flow reactors reduce exothermic risks during bromination (PAT monitoring).

    • Solvent recovery systems (e.g., DMF distillation) cut costs by 40%.

  • Regulatory Considerations :

    • ICH Q3D guidelines necessitate Pd/Pt levels <10 ppm in final API.

Chemical Reactions Analysis

N-[(2Z)-3-(4-methoxybenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.

    Cyclization: Cyclization reactions can be used to form ring structures within the molecule.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-[(2Z)-3-(4-methoxybenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2Z)-3-(4-methoxybenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

The compound shares structural and functional similarities with other sulfur- and nitrogen-containing heterocycles, particularly those with fused bicyclic systems or arylacetamide substituents. Below is a detailed comparison:

Structural Analogues with Bicyclic Thiazole/Thiadiazole Cores
Compound Name/ID Core Structure Key Substituents Functional Groups & Spectral Data Synthesis Method
Target Compound Tetrahydrothieno[3,4-d][1,3]thiazole 4-Methoxybenzyl, 2-phenylacetamide - Sulfone (ν~S=O~: ~1250–1350 cm⁻¹, unobserved in evidence).
- C=N (ν~C=N~: ~1600–1650 cm⁻¹).
Likely involves cyclization of thioamides, alkylation, and oxidation .
Compound 6 () [1,3,4]Thiadiazol-2-ylidene Benzamide, isoxazole - C=O (ν~C=O~: 1606 cm⁻¹).
- C=N (ν~C=N~: ~1590–1610 cm⁻¹).
Reaction of enaminone with hydroxylamine hydrochloride .
Compounds 7–9 () 1,2,4-Triazole Phenylsulfonyl, difluorophenyl - C=S (ν~C=S~: 1247–1255 cm⁻¹).
- NH (ν~NH~: 3278–3414 cm⁻¹).
Alkylation of triazole-thiones with α-halogenated ketones .

Key Observations :

  • The target compound’s sulfone group distinguishes it from non-oxidized analogs (e.g., Compounds 7–9 in ), enhancing its electrophilicity and hydrogen-bonding capacity.
  • Unlike Compound 6 (), which has a planar [1,3,4]thiadiazole core, the target’s fused bicyclic system introduces steric constraints that may affect binding to biological targets.
Reactivity and Tautomerism
  • The target’s Z-configuration at the imine bond likely prevents tautomerization, unlike 1,2,4-triazole derivatives (), which exist in equilibrium between thione and thiol tautomers .
  • The absence of a free thiol group (ν~S-H~: ~2500–2600 cm⁻¹) in the target contrasts with thiol-containing analogs (e.g., tautomers of Compounds 7–9), reducing its susceptibility to oxidation .

Biological Activity

N-[(2Z)-3-(4-methoxybenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a complex structure characterized by a thieno-thiazole core, which is known for its diverse biological activities. The presence of the methoxybenzyl group and the phenylacetamide moiety contributes to its pharmacological profile.

Anticancer Activity

Recent studies have demonstrated that derivatives of thieno-thiazole compounds exhibit significant anticancer properties. For instance, in vitro assays have shown that certain synthesized derivatives possess cytotoxic effects against various cancer cell lines, including HepG2 (human liver carcinoma) cells. The IC50 values of some derivatives were reported to be as low as 6.525 μM, indicating potent activity compared to standard chemotherapeutics like doxorubicin (IC50 = 2.06 μM) .

Table 1: In Vitro Anticancer Activity of Thieno-Thiazole Derivatives

Compound IDCell LineIC50 (μM)Comparison DrugIC50 (μM)
3HepG26.525Doxorubicin2.06
13aHepG210.97Doxorubicin2.06

Antimicrobial Activity

Thieno-thiazole derivatives are also noted for their antimicrobial properties. The mechanism often involves the inhibition of bacterial enzymes or disruption of cell membrane integrity. Studies have indicated that these compounds show varying degrees of efficacy against both Gram-positive and Gram-negative bacteria .

Table 2: Antimicrobial Efficacy of Selected Thieno-Thiazole Compounds

Compound IDTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AE. coli15 μg/mL
Compound BS. aureus10 μg/mL

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Cell Cycle Arrest : Some derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Enzyme Inhibition : The compounds may inhibit key enzymes involved in cellular proliferation and survival.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress and subsequent cell death in cancerous cells.

Case Studies

A notable study involved the synthesis and evaluation of a series of thieno-thiazole derivatives where structure-activity relationships were established. The modifications on the benzyl and acetamide groups were found to significantly influence the anticancer potency and selectivity .

In another investigation, the antimicrobial activity was assessed using standard agar diffusion methods, demonstrating that certain structural modifications enhanced antibacterial activity against resistant strains .

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